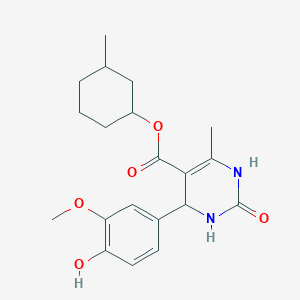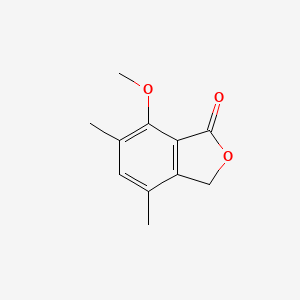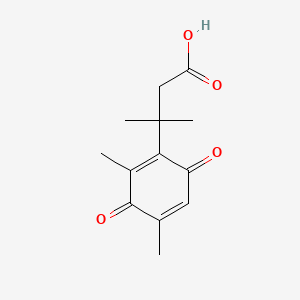
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid
Overview
Description
“(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)boronic acid” is a chemical compound with the formula C8H9BO4 . It has a molecular weight of 179.97 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.97 . The exact mass is 180.05900 . The compound’s PSA (Polar Surface Area) is 74.60000 . Unfortunately, the sources do not provide information on its density, boiling point, melting point, or flash point .Scientific Research Applications
Phytochemical Investigations
The compound has been isolated and identified in the context of phytochemical research. In a study examining the dichloromethane extract of Hypericum maculatum, researchers isolated various polyprenylated phloroglucinol derivatives, including compounds structurally related to 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid. These compounds were identified using spectral methods like MS, NMR, IR, and UV (Nedialkov et al., 2015).
Reactions and Derivatives
The compound has been explored for its reactivity in chemical processes. A study focused on the Lewis acid-catalyzed reactions of 3-(1,4-disubstituted 9-triptycyl)-3-methylbutanoic acid, which is structurally similar, led to the formation of various ketones and lactones. These reactions are significant in understanding intramolecular Friedel–Crafts reactions (Tanaka et al., 1988).
Cascade Reactions
In a study exploring unusual cascade reactions, researchers used derivatives of the compound in oxidation processes with dichloro-dicyano-benzoquinone. These reactions led to the formation of novel pentacyclic compounds, demonstrating the compound's potential in synthetic chemistry (Sigrist & Hansen, 2010).
Radical Addition Reactions
A study on the free radical addition of isobutyric acid to diolefins utilized a compound similar to 3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid. This research offers insights into new routes for synthesizing alkanedioic acids, which are valuable in various industrial applications (Bradney et al., 1973).
Conglomerate Formation
Researchers have studied the synthesis and crystal structures of novel glycoluryl carboxylic acid conglomerates, which include derivatives of the compound. These studies contribute to our understanding of molecular geometry and crystallization in non-centrosymmetric space groups (Baranov et al., 2021).
Ene Reactions of Allenes
The compound has been involved in studies on ene reactions of allenes, particularly focusing on non-stereospecific ene insertions. This research is significant for understanding reaction mechanisms and product formations in organic chemistry (Chia et al., 1974).
Safety and Hazards
properties
IUPAC Name |
3-(2,4-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-7-5-9(14)11(8(2)12(7)17)13(3,4)6-10(15)16/h5H,6H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOMCQALRKZDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)C)C(C)(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158164 | |
| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-3-methylbutanoic acid | |
CAS RN |
133544-77-1 | |
| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133544771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3',6'-Dioxo-2',4'-dimethylcyclohexa-1',4'-diene)-3,3-dimethylpropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1,4-dioxo-3-(3-pentyl-1-imidazol-3-iumyl)-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225636.png)
![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)
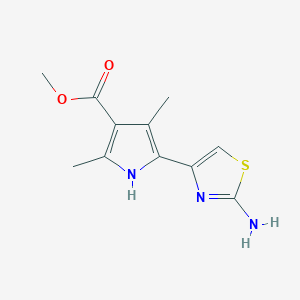
![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinecarboxamide](/img/structure/B1225641.png)
![5-tert-butyl-N-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,5-dimethylphenyl)-3-methyl-2-furancarboxamide](/img/structure/B1225643.png)
![4-chloro-N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide](/img/structure/B1225645.png)
![N-[2-(4-chlorophenyl)ethyl]-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B1225648.png)

![2-(2-fluorophenoxy)-N-[4-(2-furanylmethylsulfamoyl)phenyl]acetamide](/img/structure/B1225650.png)
![2-(3,5-dimethylphenoxy)-N-[3-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B1225652.png)
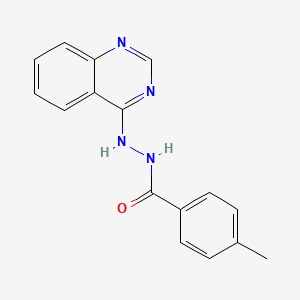
![2-[[2-[[5-(4-Tert-butylphenyl)-2-methoxycarbonyl-3-thiophenyl]amino]-2-oxoethyl]thio]acetic acid](/img/structure/B1225657.png)
